molecular formula C17H19NO2 B495645 2-isopropoxy-N-(3-methylphenyl)benzamide

2-isopropoxy-N-(3-methylphenyl)benzamide

Cat. No.: B495645
M. Wt: 269.34g/mol
InChI Key: HBDKEGSJNXHTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-N-(3-methylphenyl)benzamide is a benzamide derivative featuring an isopropoxy group at the 2-position of the benzoyl ring and a 3-methylphenyl substituent on the amide nitrogen. For example, N-(3-methylphenyl)benzamide (N3MPBA), which lacks the 2-isopropoxy group, has been structurally characterized via X-ray crystallography, revealing key conformational details such as dihedral angles between aromatic rings and hydrogen-bonding patterns .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(3-methylphenyl)-2-propan-2-yloxybenzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)20-16-10-5-4-9-15(16)17(19)18-14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,18,19)

InChI Key

HBDKEGSJNXHTSJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC(C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Substituents (Benzoyl/Anilino) Molecular Weight (g/mol) Dihedral Angles (°) Key Features
2-Isopropoxy-N-(3-methylphenyl)benzamide 2-isopropoxy / 3-methylphenyl Not reported Not available Isopropoxy group enhances steric bulk; potential pesticidal activity .
N-(3-Methylphenyl)benzamide (N3MPBA) None / 3-methylphenyl ~211.26 70.6–74.2 Larger dihedral angles vs. N3CPBA; anti-conformation of N–H and methyl .
2-Chloro-N-(3-methylphenyl)benzamide 2-chloro / 3-methylphenyl ~245.72 ~61.0 Syn conformation of Cl and C=O; smaller dihedral angles than N3MPBA .
3-Chloro-N-(2-isopropylphenyl)benzamide 3-chloro / 2-isopropylphenyl 273.76 Not reported Isopropyl group increases hydrophobicity; used in agrochemical research .
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) 2-methyl / 3-isopropoxyphenyl ~269.33 Not reported Registered pesticide; structural isomer of the target compound .

Key Observations:

Substituent Effects on Geometry: The 2-isopropoxy group in the target compound introduces steric hindrance, likely increasing dihedral angles between aromatic rings compared to non-substituted analogs like N3MPBA. For example, N3MPBA exhibits dihedral angles of 70.6–74.2° between benzoyl and anilino rings , while the 2-chloro derivative shows smaller angles (~61.0°) due to syn alignment of substituents . Anti-conformation between the N–H bond and methyl group in N3MPBA contrasts with syn arrangements observed in ortho-substituted analogs .

Hydrogen Bonding and Crystal Packing :

  • N3MPBA forms intermolecular N–H⋯O hydrogen bonds, creating chains parallel to crystallographic axes . The isopropoxy group in the target compound may disrupt such interactions, altering solubility and crystallinity.

Key Observations:

Pesticidal Activity :

  • Mepronil, a structural isomer of the target compound, is a registered fungicide . The 2-isopropoxy group in the target compound may confer similar bioactivity by mimicking pesticidal motifs found in flutolanil (a related benzamide pesticide) .

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